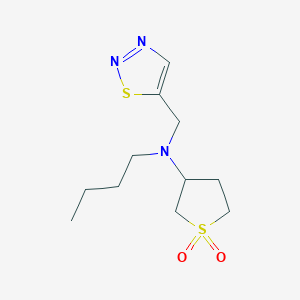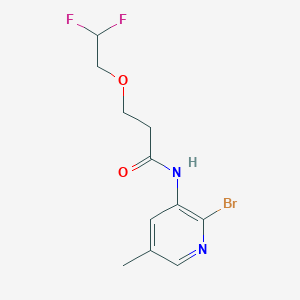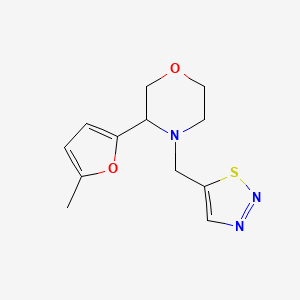
3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 5-methylfuran and a thiadiazole group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine typically involves multi-step organic reactions. One possible route could involve:
Formation of the 5-Methylfuran-2-yl intermediate: This can be synthesized through the alkylation of furan with methyl iodide in the presence of a base.
Synthesis of the thiadiazole intermediate: This might involve the cyclization of appropriate thiosemicarbazide derivatives.
Coupling of intermediates: The final step would involve coupling the 5-Methylfuran-2-yl and thiadiazole intermediates with morpholine under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for furan oxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Materials Science: Use in the synthesis of polymers or as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiadiazole rings could be involved in binding to biological targets, while the morpholine ring might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)-4-(thiadiazol-5-ylmethyl)morpholine: Similar structure but without the methyl group on the furan ring.
3-(5-Methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The presence of both furan and thiadiazole rings in the same molecule, along with the morpholine ring, might confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-4-(thiadiazol-5-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-2-3-12(17-9)11-8-16-5-4-15(11)7-10-6-13-14-18-10/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCYJCXUDIHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2CC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine](/img/structure/B7049297.png)
![1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile](/img/structure/B7049307.png)
![2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile](/img/structure/B7049310.png)
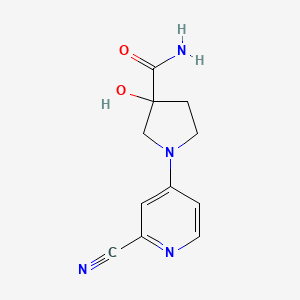
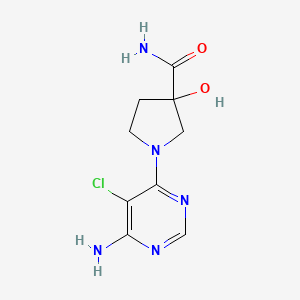
![N-[(3-methylimidazol-4-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)cyclopropanamine](/img/structure/B7049322.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7049324.png)
![N-[(1-methylimidazol-2-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)cyclopropanamine](/img/structure/B7049329.png)
![5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049337.png)
![N-[1-(2-methoxypropyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049350.png)
![1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione](/img/structure/B7049362.png)
![N,N-dimethyl-2-(4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethanesulfonamide](/img/structure/B7049366.png)
